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Introduction to ATX-002 in Gene Editing

ATX-002 is an ionizable cationic lipid crucial for the formulation of lipid nanoparticles (LNPs)
designed for the delivery of gene-editing payloads. Its unique chemical properties enable the
efficient encapsulation of nucleic acids, such as messenger RNA (mMRNA) and single guide
RNA (sgRNA), or ribonucleoprotein (RNP) complexes for CRISPR-based gene editing. The
ionizable nature of ATX-002 is central to the endosomal escape of the LNP cargo, a critical
step for the successful delivery of gene-editing machinery to the cytoplasm and nucleus. At
physiological pH, ATX-002 is neutral, but it becomes protonated and positively charged in the
acidic environment of the endosome. This charge reversal facilitates the disruption of the
endosomal membrane, releasing the therapeutic payload into the cell.[1][2][3][4]

These application notes provide an overview of the use of ATX-002 in LNP formulations for
gene editing, including data on delivery efficiency, detailed experimental protocols, and
visualizations of key pathways and workflows.

Data Presentation: Performance of ATX-002
Containing LNPs

The following tables summarize the typical performance of lipid nanoparticles formulated with
ionizable lipids like ATX-002 for the delivery of CRISPR/Cas9 components. The data presented
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is a synthesis of reported outcomes for similar LNP systems and serves as a guideline for

expected performance.

Table 1: In Vitro Gene Editing Efficiency

LNP . Gene
. Transfectio o
. Cargo Formulation o Editing
Cell Line Gene Target ) n Efficiency o
Delivered (Molar (%) Efficiency
0
Ratio)* (Indel %)
ATX-
002:DSPC:C
Cas9
holesterol:PE
HEK293T EGFP MRNA/sgRN o >90% ~70-80%
G-lipid
A
(50:10:38.5:1.
5)
ATX-
002:DSPC:C
holesterol:PE
HelLa B2M Cas9 RNP o >85% ~60-70%
G-lipid
(50:10:38.5:1.
5)
ATX-
002:DOPE:C
] Cas9
Primary ) holesterol:PE
Progranulin MRNA/sgRN o ~60% ~20-30%][5]
Neurons A G-lipid
(50:15:33.5:1.
5)

1 DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine; Cholesterol; PEG-lipid: Polyethylene glycol-lipid conjugate.

Table 2: In Vivo Gene Editing Efficiency in Murine Models
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Gene Serum
Route of . .
Target Cargo . Editing Protein
Gene Target ) Administrat o .
Organ Delivered ] Efficiency Reduction
ion
(Indel %) (%)
) Cas9
) Transthyretin
Liver (Tt) MRNA/sgRN Intravenous >70%][6] >90%]6]
r
A
Reporter
Lungs Cas9 RNP Intravenous ~10-15% N/A
Gene
Tomato Intrastromal ]
Cornea Cas9 RNP o Widespread N/A[7]
Reporter Injection

Experimental Protocols
Formulation of ATX-002 Lipid Nanoparticles with mRNA
and sgRNA

This protocol describes the preparation of LNPs encapsulating Cas9 mRNA and a gene-
specific sgRNA using a microfluidic mixing method.

Materials:

ATX-002
e 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
e Cholesterol

e PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene
glycol)-2000])

o Ethanol
 Citrate buffer (pH 4.0)

e Cas9 mRNA
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Gene-specific SgRNA

Nuclease-free water

Dialysis cassette (10 kDa MWCO)

Phosphate-buffered saline (PBS), pH 7.4
Procedure:

e Prepare Lipid Stock Solution: Dissolve ATX-002, DSPC, Cholesterol, and PEG-lipid in
ethanol at a molar ratio of 50:10:38.5:1.5 to a final lipid concentration of 25 mM.

e Prepare Nucleic Acid Solution: Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to a
final concentration of 0.2 mg/mL.

e Microfluidic Mixing:
o Set up a microfluidic mixing device (e.g., NanoAssemblr®).

o Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into
another.

o Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
o Initiate mixing to form the LNPs.

e Dialysis:
o Transfer the resulting LNP solution to a dialysis cassette.

o Dialyze against PBS (pH 7.4) for at least 6 hours at 4°C, with two buffer changes, to
remove ethanol and non-encapsulated nucleic acids.

e Characterization:

o Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic
light scattering (DLS).
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o Determine the encapsulation efficiency of the nucleic acids using a fluorescent dye-based
assay (e.g., RiboGreen).

o Storage: Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term
storage.

In Vitro Transfection and Gene Editing Analysis

Materials:

Target cells (e.g., HEK293T)

o Complete cell culture medium

e ATX-002 LNPs encapsulating Cas9 mRNA and sgRNA
e Genomic DNA extraction kit

o PCR primers flanking the target site

e DNA polymerase

e T7 Endonuclease | (T7E1) or Surveyor nuclease

e Agarose gel and electrophoresis system

Procedure:

o Cell Seeding: Seed target cells in a 24-well plate at a density that will result in 70-80%
confluency at the time of transfection.

o Transfection:
o Dilute the ATX-002 LNPs in serum-free medium to the desired final concentration.
o Remove the culture medium from the cells and add the LNP-containing medium.

o Incubate the cells for 4-6 hours at 37°C.
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o Add complete medium and continue to incubate for 48-72 hours.

o Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
» PCR Amplification: Amplify the genomic region flanking the target site using PCR.
e Mismatch Cleavage Assay (T7E1):

o Denature and re-anneal the PCR products to form heteroduplexes.

o Treat the re-annealed PCR products with T7 Endonuclease I.

o Analyze the cleavage products by agarose gel electrophoresis.

e Quantification of Indel Frequency: Quantify the band intensities of the cleaved and
uncleaved DNA fragments to estimate the percentage of gene editing.

Mandatory Visualizations
Signaling Pathway: Endosomal Escape of ATX-002 LNPs

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b10854682?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Extracellular Space (pH 7.4)

ATX-002 LNP
(Neutral Charge)

Cellular Uptake

Cell

Endocytosis

Internalization

Early Endosome

(pH 6.0-6.5)

Late Endosome
(pH 5.0-6.0)

I Endosomal Escape
I(ATX-002 Protonation &
: Membrane Disruption)

Nuclear Import of
CRISPR/Cas9 Complex

Nucleus

Gene Editing

Click to download full resolution via product page

Caption: Mechanism of ATX-002 LNP-mediated endosomal escape.
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Experimental Workflow: LNP Formulation and In Vitro
Gene Editing
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Caption: Workflow for LNP formulation and in vitro gene editing.

Logical Relationship: Components of ATX-002 LNP for
Gene Editing
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Caption: Components and functions within an ATX-002 LNP system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: ATX-002 for Gene
Editing Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854682#atx-002-for-gene-editing-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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